(4-Bromo-3,5-difluorophenyl)methanesulfonyl chloride
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Overview
Description
(4-Bromo-3,5-difluorophenyl)methanesulfonyl chloride is an organic compound with the molecular formula C7H5BrClF2O2S. It is a sulfonyl chloride derivative, characterized by the presence of bromine, fluorine, and sulfonyl chloride functional groups on a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-3,5-difluorophenyl)methanesulfonyl chloride typically involves the sulfonylation of a brominated and fluorinated benzene derivative. One common method is the reaction of (4-Bromo-3,5-difluorophenyl)methanol with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of the sulfonyl chloride derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-3,5-difluorophenyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamides, sulfonates, or sulfonothioates, respectively.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.
Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) are commonly used.
Coupling Reactions: Boronic acids or esters, palladium catalysts, and bases like potassium carbonate (K2CO3) are typical reagents.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Sulfonothioates: Formed from the reaction with thiols.
Coupled Products: Formed from Suzuki-Miyaura coupling reactions.
Scientific Research Applications
(4-Bromo-3,5-difluorophenyl)methanesulfonyl chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological pathways and interactions.
Medicine: Utilized in the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Industry: Applied in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (4-Bromo-3,5-difluorophenyl)methanesulfonyl chloride involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. In coupling reactions, the bromine atom can be replaced by various substituents through palladium-catalyzed processes, allowing for the formation of diverse chemical structures.
Comparison with Similar Compounds
Similar Compounds
(3,5-Difluorophenyl)methanesulfonyl chloride: Lacks the bromine atom, making it less versatile in coupling reactions.
(4-Chloro-3,5-difluorophenyl)methanesulfonyl chloride: Contains a chlorine atom instead of bromine, which may affect its reactivity and the types of reactions it can undergo.
(4-Methyl-3,5-difluorophenyl)methanesulfonyl chloride: Contains a methyl group instead of bromine, altering its steric and electronic properties.
Uniqueness
The presence of both bromine and fluorine atoms in (4-Bromo-3,5-difluorophenyl)methanesulfonyl chloride makes it a unique compound with distinct reactivity patterns. The bromine atom allows for versatile coupling reactions, while the fluorine atoms enhance the compound’s stability and influence its electronic properties.
Properties
Molecular Formula |
C7H4BrClF2O2S |
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Molecular Weight |
305.52 g/mol |
IUPAC Name |
(4-bromo-3,5-difluorophenyl)methanesulfonyl chloride |
InChI |
InChI=1S/C7H4BrClF2O2S/c8-7-5(10)1-4(2-6(7)11)3-14(9,12)13/h1-2H,3H2 |
InChI Key |
WMOAUZGESHUGFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)Br)F)CS(=O)(=O)Cl |
Origin of Product |
United States |
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